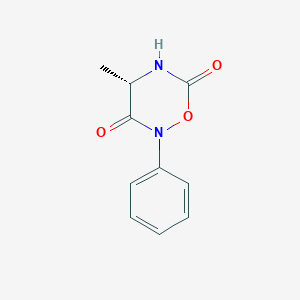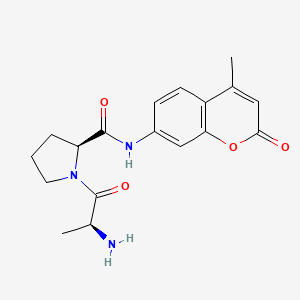![molecular formula C13H16N4O3S B12531115 Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- CAS No. 653600-68-1](/img/structure/B12531115.png)
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- is a complex organic compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is characterized by the presence of a cysteine moiety linked to a cyano and phenylamino carbonyl group, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- typically involves the reaction of cysteine with cyanoacetamides. One common method includes the treatment of cysteine with methyl cyanoacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. For instance, the direct treatment of cysteine with ethyl cyanoacetate without solvent at room temperature or under steam bath conditions can yield the target compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its thiol form.
Substitution: The cyano and phenylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include disulfide-linked dimers, reduced thiol forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of protein structure and function, particularly in the formation and breaking of disulfide bonds.
Medicine: It has potential therapeutic applications due to its ability to modulate redox states and interact with biological molecules.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and other chemical products
Mechanism of Action
The mechanism of action of Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- involves its interaction with various molecular targets and pathways. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. It can also participate in redox reactions, modulating the oxidative state of cells and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cysteine: A simpler form without the cyano and phenylamino groups, primarily involved in protein synthesis and redox reactions.
Cyanoacetamides: Compounds with similar cyano and carbonyl functionalities but lacking the cysteine moiety.
Phenylamino derivatives: Compounds containing the phenylamino group but differing in other structural aspects
Uniqueness
Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]- is unique due to its combination of cysteine, cyano, and phenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
653600-68-1 |
|---|---|
Molecular Formula |
C13H16N4O3S |
Molecular Weight |
308.36 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-cyano-2-(phenylcarbamoylamino)ethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H16N4O3S/c14-6-10(7-21-8-11(15)12(18)19)17-13(20)16-9-4-2-1-3-5-9/h1-5,10-11H,7-8,15H2,(H,18,19)(H2,16,17,20)/t10?,11-/m0/s1 |
InChI Key |
QOJKMYFKSUSUIZ-DTIOYNMSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)NC(CSC[C@@H](C(=O)O)N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CSCC(C(=O)O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)

![3-{[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12531063.png)
![{2-[2-(4-Fluorophenyl)ethenyl]-1,3-oxazol-4-yl}methanol](/img/structure/B12531064.png)



![5-[(1E,3E)-5-iminopenta-1,3-dienyl]-4-sulfanyl-3H-1,3-thiazole-2-thione](/img/structure/B12531086.png)
![3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B12531088.png)

![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)

![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)
